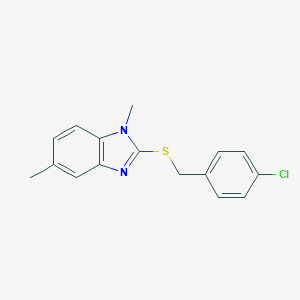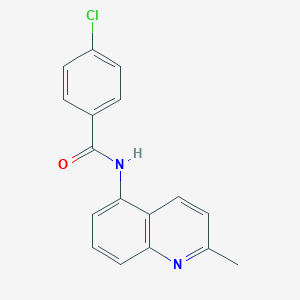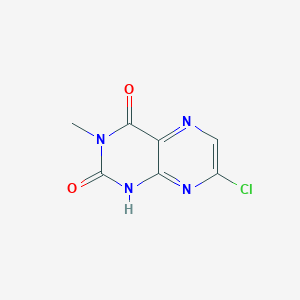![molecular formula C18H13BrN4O3S B246471 6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained attention in the scientific community due to its potential medical applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the inhibition of certain enzymes that are involved in cell proliferation and inflammation. This compound has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical for cell cycle progression. Additionally, this compound has been shown to inhibit the activity of certain cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one have been extensively studied. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target enzymes, making it a reliable tool for studying their function. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe tool for studying its effects. However, one limitation of using this compound in lab experiments is its high cost, which may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for research on 6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to study its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study its effects on other inflammatory diseases, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to understand the long-term effects of this compound on human health.
Synthesemethoden
The synthesis of 6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one involves the reaction of 3-bromoaniline with 3-methylsulfonyl-1-phenyl-2-pyrazolin-5-one in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to yield the final product. This synthesis method has been optimized for high yields and purity, making it a reliable method for producing this compound for scientific research.
Wissenschaftliche Forschungsanwendungen
6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one has been studied extensively for its potential medical applications. One of the most promising applications is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
Molekularformel |
C18H13BrN4O3S |
|---|---|
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H13BrN4O3S/c1-27(25,26)18-14-16(23(22-18)13-8-3-2-4-9-13)20-15(21-17(14)24)11-6-5-7-12(19)10-11/h2-10,22H,1H3 |
InChI-Schlüssel |
DMYFLJUCZZZRKQ-UHFFFAOYSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC(=CC=C3)Br)N(N1)C4=CC=CC=C4 |
SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC(=CC=C3)Br)N(N1)C4=CC=CC=C4 |
Kanonische SMILES |
CS(=O)(=O)C1=C2C(=NC(=NC2=O)C3=CC(=CC=C3)Br)N(N1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{4-[(2,4-dichlorobenzoyl)amino]phenyl}nicotinamide](/img/structure/B246396.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B246397.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)

![7-Hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B246405.png)
![Ethyl 7-amino-3-carbamoyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B246406.png)

![6-methyl-3-[3-(4-nitrophenyl)acryloyl]-2H-pyran-2,4(3H)-dione](/img/structure/B246409.png)
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)


